(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
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Overview
Description
(-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl (FPPCA-HCl) is a synthetic compound that has been used in numerous scientific research applications, including drug development and biochemistry research. FPPCA-HCl is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. This molecule has been studied extensively due to its ability to interact with biological systems, as well as its potential to be used as a drug.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings are a common structural feature in many bioactive molecules aimed at treating human diseases. Their popularity stems from the ability to explore pharmacophore space efficiently due to sp^3-hybridization, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage through a phenomenon called "pseudorotation." A review by Petri et al. (2021) focuses on bioactive molecules with pyrrolidine rings and their derivatives, highlighting the influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds. This review underlines the versatility and significance of the pyrrolidine scaffold in designing compounds with diverse biological profiles, which could imply potential applications for (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl in drug discovery and development (Petri et al., 2021).
Mechanism of Action
While the specific mechanism of action for (+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
is not provided, similar compounds have shown promising neuroprotective and anti-inflammatory properties. Their mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSJSYQXDQGUCW-UXQCFNEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride |
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